Cas no 183586-34-7 (6-Methyl-1H-pyrrolo[3,2-c]pyridine)

6-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. The compound’s stability and synthetic versatility allow for further functionalization, enabling tailored modifications for target-specific applications. High-purity grades are available to ensure reproducibility in research and industrial processes. Its well-defined reactivity profile supports efficient incorporation into complex molecular architectures.
6-Methyl-1H-pyrrolo[3,2-c]pyridine structure
183586-34-7 structure
Product name:6-Methyl-1H-pyrrolo[3,2-c]pyridine
CAS No:183586-34-7
MF:C8H8N2
Molecular Weight:132.16252
MDL:MFCD09837283
CID:135805
PubChem ID:10313151

6-Methyl-1H-pyrrolo[3,2-c]pyridine 化学的及び物理的性質

名前と識別子

    • 6-Methyl-1H-pyrrolo[3,2-c]pyridine
    • 6-Methyl-5-azaindole
    • 1H-Pyrrolo[3,2-c]pyridine, 6-methyl-
    • 2-c]pyridine
    • 1H-Pyrrolo[3,2-c]pyridine,6-methyl-(9CI)
    • DTXSID60437954
    • PCAVQKASMKODDC-UHFFFAOYSA-N
    • A812797
    • FT-0659343
    • PB19033
    • Z1255420119
    • AKOS000320578
    • MFCD09837283
    • 183586-34-7
    • EN300-156306
    • J-518902
    • AS-40479
    • AMY9933
    • FT-0628324
    • SCHEMBL586874
    • CS-0000134
    • 1H-Pyrrolo[3
    • MDL: MFCD09837283
    • インチ: InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
    • InChIKey: PCAVQKASMKODDC-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=CN2)C=N1

計算された属性

  • 精确分子量: 132.06900
  • 同位素质量: 132.068748264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • XLogP3: 1.4

じっけんとくせい

  • 密度みつど: 1.186
  • Boiling Point: 279 ºC
  • フラッシュポイント: 124 ºC
  • Refractive Index: 1.667
  • PSA: 28.68000
  • LogP: 1.87130

6-Methyl-1H-pyrrolo[3,2-c]pyridine Security Information

  • 危険物標識: Xi

6-Methyl-1H-pyrrolo[3,2-c]pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methyl-1H-pyrrolo[3,2-c]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D509611-5g
6-Methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 97%
5g
$5345 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M91920-250mg
6-Methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 97%
250mg
¥300.0 2024-07-19
Chemenu
CM148540-250mg
6-Methyl-5-azaindole
183586-34-7 95%+
250mg
$*** 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121517-500MG
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 97%
500MG
¥ 1,755.00 2023-04-14
Enamine
EN300-156306-0.25g
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 95%
0.25g
$208.0 2023-07-07
Enamine
EN300-156306-1.0g
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 95%
1.0g
$420.0 2023-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121517-5G
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 97%
5g
¥ 9,048.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121517-10G
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 97%
10g
¥ 15,081.00 2023-04-14
Chemenu
CM148540-100mg
6-Methyl-5-azaindole
183586-34-7 95%+
100mg
$312 2021-08-05
eNovation Chemicals LLC
D273208-1g
6-methyl-1H-pyrrolo[3,2-c]pyridine
183586-34-7 95%
1g
$680 2024-05-24

6-Methyl-1H-pyrrolo[3,2-c]pyridine 関連文献

6-Methyl-1H-pyrrolo[3,2-c]pyridineに関する追加情報

6-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview

6-Methyl-1H-pyrrolo[3,2-c]pyridine, a compound with the CAS number 183586-34-7, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their versatility in chemical reactivity and biological activity. The pyrrolopyridine framework, in particular, has been extensively studied for its role in drug discovery and materials science.

The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine involves a series of carefully designed reactions that exploit the inherent reactivity of nitrogen-containing heterocycles. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for constructing such complex structures. For instance, researchers have employed cross-coupling reactions and annulation techniques to assemble the pyrrolopyridine core with high precision. These methods not only enhance the yield but also allow for the incorporation of functional groups at specific positions, paving the way for further chemical modifications.

One of the most intriguing aspects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine is its electronic properties. The conjugated π-system within the molecule facilitates strong absorption in the visible region, making it a promising candidate for applications in optoelectronics. Recent studies have explored its potential as a chromophore in dye-sensitized solar cells (DSSCs), where it demonstrates enhanced light-harvesting capabilities compared to traditional dyes. Additionally, its ability to undergo excited-state electron transfer makes it a valuable component in light-emitting diodes (LEDs) and other photonic devices.

In the realm of pharmacology, 6-Methyl-1H-pyrrolo[3,2-c]pyridine has shown potential as a scaffold for drug development. Its structural similarity to certain bioactive molecules suggests that it could serve as a lead compound for designing novel therapeutic agents. For example, researchers have investigated its ability to modulate ion channels and enzyme activity, which are critical targets in treating various diseases such as cancer and neurodegenerative disorders.

The molecular geometry of 6-Methyl-1H-pyrrolo[3,2-c]pyridine plays a pivotal role in determining its reactivity and selectivity in chemical transformations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and bonding characteristics. These findings have been instrumental in guiding experimental efforts to optimize reaction conditions and improve synthetic outcomes.

Furthermore, the stereochemistry of this compound has been a focal point of recent investigations. The presence of chiral centers within the molecule introduces stereochemical complexity, which can significantly influence its biological activity and pharmacokinetic properties. Enantioselective synthesis methods have been developed to access specific enantiomers with high purity, enabling detailed studies on their stereochemical effects.

Another area of active research is the exploration of supramolecular interactions involving 6-Methyl-1H-pyrrolo[3,2-c]pyridine. Its ability to form hydrogen bonds and π–π stacking interactions makes it a versatile building block for constructing supramolecular assemblies. Such assemblies have potential applications in molecular recognition, catalysis, and materials science.

In summary, 6-Methyl-1H-pyrrolo[3,2-c]pyridine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, combined with cutting-edge synthetic methodologies and computational tools, continue to unlock new possibilities for innovation. As research progresses, this compound is likely to play an increasingly important role in advancing both fundamental understanding and practical applications in chemistry and beyond.

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